N-butyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
Description
N-butyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a synthetic small molecule characterized by a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl methyl group and a benzamide moiety. The imidazole ring is further functionalized with a 4-methoxyphenylmethyl group and an N-butyl chain. This compound shares structural motifs common in bioactive molecules, including sulfur-containing linkages (sulfanyl groups) and aromatic heterocycles, which are often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-butyl-4-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-3-4-13-25-23(30)19-7-9-20(10-8-19)28-15-14-26-24(28)32-17-22(29)27-16-18-5-11-21(31-2)12-6-18/h5-12,14-15H,3-4,13,16-17H2,1-2H3,(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDDWBXKRQMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzamide group, and the attachment of the methoxyphenyl moiety. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the Benzamide Group: This step may involve the reaction of an amine with a benzoyl chloride derivative.
Attachment of the Methoxyphenyl Moiety: This can be done through a nucleophilic substitution reaction, where a methoxyphenyl group is introduced to the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by its structural formula, which includes an imidazole ring, a benzamide moiety, and a sulfanyl group. Its molecular structure contributes to its biological activity and pharmacological potential.
Key Structural Features
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block for many pharmaceuticals.
- Benzamide Moiety : Often associated with various biological activities, including anti-inflammatory and analgesic effects.
- Sulfanyl Group : This functional group can enhance the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds featuring imidazole and benzamide structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Research has shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The presence of the sulfanyl group in the compound suggests potential antimicrobial activity. Compounds with similar structures have been investigated for their efficacy against bacterial infections:
- Activity Spectrum : Preliminary tests have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of imidazole derivatives. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases:
- Research Findings : Studies have suggested that imidazole derivatives can protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegeneration .
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that N-butyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide significantly reduced proliferation rates in MCF-7 breast cancer cells, achieving IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
A series of experiments conducted against Staphylococcus aureus showed that the compound exhibited minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment for resistant strains .
Mechanism of Action
The mechanism of action of N-butyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Imidazole/Triazole Cores
The compound’s imidazole core and sulfanyl substituents align it with several synthesized derivatives in the literature. For instance:
Key Differences :
- The target compound’s sulfanyl-carbamoyl methyl side chain distinguishes it from sulfonamide or sulfonyl derivatives (e.g., compounds in ). This group may enhance solubility or enable covalent binding to targets.
Functional Group Comparison: Sulfanyl vs. Sulfonamide/Sulfonyl
The sulfanyl (C–S–C) linkage in the target compound contrasts with sulfonamide (SO₂–N–) or sulfonyl (SO₂) groups in analogues:
- Sulfanyl : Enhances lipophilicity and may participate in redox-active interactions. In benzimidazole derivatives (e.g., ), sulfanyl groups facilitate nucleophilic aromatic substitution, a pathway likely relevant to the target’s synthesis.
- Sulfonamide/Sulfonyl : Improve solubility and hydrogen-bonding capacity but may increase metabolic susceptibility (e.g., hydrolysis) .
Pharmacological Potential vs. Known Drugs
While the target compound lacks direct activity data, structurally related drugs provide context:
- Ponatinib analogs (e.g., imidazole-modified kinase inhibitors ): The target’s imidazole and aromatic substituents resemble kinase-binding motifs, though its lack of a trifluoromethyl group may reduce potency.
- Montelukast derivatives (e.g., ): The sulfanyl and carboxylic acid groups in Montelukast highlight the importance of sulfur linkages in leukotriene receptor antagonism. The target’s benzamide group may similarly engage hydrophobic binding pockets.
Biological Activity
N-butyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a compound with potential therapeutic applications. Its structure, characterized by the presence of an imidazole ring and a benzamide moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C26H28N2O5S
- Molecular Weight : 448.5 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, imidazole derivatives have been shown to inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : The imidazole ring is known to interact with cellular targets, potentially inhibiting pathways involved in cell division and survival.
- Efficacy : In studies involving related compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have demonstrated effective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. The presence of the thioether group in the structure enhances the compound's ability to disrupt microbial membranes, leading to increased efficacy against bacterial strains.
- Research Findings : A study highlighted that benzamide derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Specifically, it has been suggested that imidazole derivatives can inhibit kinases involved in cancer progression.
- Case Studies : In vitro studies have shown that related compounds effectively inhibit specific kinases, which are crucial for tumor growth and metastasis . This inhibition is often linked to structural features such as the presence of electron-donating groups that enhance binding affinity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?
Methodological Answer: The synthesis involves multi-step organic reactions, including condensation of 4-methoxyphenylmethylamine with a carbamoyl methylthiol intermediate, followed by coupling to an imidazole-benzamide scaffold. Key steps include:
- Sulfanyl-imidazole formation : Use of sodium azide and trichloroisocyanuric acid (TCICA) for thiolation, as demonstrated in analogous benzamide syntheses .
- Purification : Column chromatography with acetonitrile/ethyl acetate gradients to isolate intermediates.
- Characterization : Employ / NMR for functional group verification and LC-MS for molecular weight confirmation. For crystalline intermediates, X-ray diffraction (XRD) using SHELXL for structure validation is recommended .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : NMR to identify aromatic protons (δ 6.8–7.5 ppm for substituted benzamide and methoxyphenyl groups) and NMR for carbonyl (C=O, ~170 ppm) and thiourea (C=S, ~120 ppm) signals.
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Bands at ~1650 cm (amide C=O) and ~2550 cm (S-H stretch in intermediates) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or packing?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a dichloromethane/methanol (3:1) solution to obtain single crystals.
- Data Collection : Employ a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL for anisotropic displacement parameters and WinGX for visualizing hydrogen-bonding networks. Challenges include resolving disorder in the butyl chain or methoxyphenyl group; apply restraints and constraints during refinement .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets). Validate with experimental IC data from enzymatic assays .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Optimization : Standardize conditions (e.g., pH, temperature) for in vitro assays. For example, fluorescence-based assays require spectrofluorometric calibration, as described for similar benzamide derivatives .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify trends in substituent effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and identify side reactions (e.g., oxidation of sulfanyl groups).
- DOE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading (e.g., potassium carbonate vs. sodium pivalate) to optimize yield .
- Reproducibility Checks : Cross-validate methods with independent labs using identical reagents (e.g., anhydrous acetonitrile) .
Advanced Structural and Functional Studies
Q. What strategies are effective for studying the compound’s metabolic stability?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Focus on demethylation (methoxy group) and sulfoxide formation (sulfanyl group).
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition, correlating with structural features like the trifluoromethyl group in related compounds .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation : Replace the methoxyphenyl group with halogenated or nitro analogs to modulate lipophilicity (logP).
- Bioisosteric Replacement : Swap the imidazole ring with triazoles or thiazoles to enhance metabolic stability.
- Data Correlation : Use QSAR models to link electronic parameters (e.g., Hammett constants) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
